molecular formula C7H6BrF B140689 4-Fluorobenzyl bromide CAS No. 459-46-1

4-Fluorobenzyl bromide

Cat. No.: B140689
CAS No.: 459-46-1
M. Wt: 189.02 g/mol
InChI Key: NVNPLEPBDPJYRZ-UHFFFAOYSA-N
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Description

4-Fluorobenzyl bromide (CAS: 459-46-1, molecular formula: C₇H₆BrF) is a halogenated aromatic compound widely used as an alkylating agent in organic synthesis. Its structure consists of a benzyl group substituted with a fluorine atom at the para position and a bromine atom at the benzylic carbon. The compound reacts via an SN2 mechanism, where the bromine serves as a leaving group, enabling the 4-fluorobenzyl moiety to covalently bind nucleophiles such as amines, thiols, or oxygen-containing groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl bromide can be synthesized through the bromination of 4-fluorotoluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .

Chemical Reactions Analysis

Scientific Research Applications

Synthetic Organic Chemistry

4-Fluorobenzyl bromide serves as an alkylating agent in organic synthesis, primarily through nucleophilic substitution reactions. The compound can effectively introduce the 4-fluorobenzyl group into various substrates, modifying their chemical properties and biological activities. It typically undergoes SN2 reactions where the bromine atom is displaced by nucleophiles, facilitating the formation of new covalent bonds .

Common Reactions and Derivatives

Reaction Type Example Compound Notes
Alkylation3-acetyl-1-(4-fluorobenzyl)-4-hydroxy-1H-indoleUsed in drug design and development
Synthesis of Isatin Derivatives1-(4-fluorobenzyl)-5-(pyrrolidine-1-sulfonyl)isatinPotential therapeutic agents
Formation of Adenine Analogues8-bromo-9-(4-fluorobenzyl) adenineInvestigated for antiviral properties

Medicinal Chemistry

In medicinal chemistry, this compound is instrumental in developing new pharmaceuticals. Its derivatives have shown promise as inhibitors of various biological targets, including enzymes such as tyrosinase. For instance, studies have reported the synthesis of 4-(4-fluorobenzyl)piperazine derivatives that exhibit significant inhibitory activity against tyrosinase with low micromolar IC50 values . These compounds are being explored for their potential in treating conditions such as hyperpigmentation and certain types of cancer.

Case Study: Tyrosinase Inhibition

A recent study focused on optimizing 4-fluorobenzylpiperazine compounds to enhance their affinity for tyrosinase. The resulting inhibitors demonstrated competitive inhibition with IC50 values indicating effective binding to the enzyme's active site . This highlights the utility of this compound in designing selective enzyme inhibitors.

Material Science

Beyond organic synthesis and medicinal applications, this compound is also utilized in material science. It can be employed in the synthesis of polymers and other materials where fluorinated groups impart unique properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-fluorobenzyl bromide primarily involves its role as an alkylating agent. It reacts with nucleophiles, such as amines and thiols, to form covalent bonds. This property makes it useful in the synthesis of various compounds, including pharmaceuticals and agrochemicals . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

4-Fluorobenzyl bromide belongs to a family of benzyl bromide derivatives with varying substituents. Key analogs include:

Compound Substituent Electronic Effect Steric Profile
This compound -F (para) Electron-withdrawing (-I) Moderate steric hindrance
4-Methylbenzyl bromide -CH₃ (para) Electron-donating (+I) Low steric hindrance
2-Bromobenzyl bromide -Br (ortho) Electron-withdrawing (-I) High steric hindrance
4-Nitrobenzyl bromide -NO₂ (para) Strongly electron-withdrawing Moderate steric hindrance

Key Observations :

  • Reactivity in SN2 Reactions : The electron-withdrawing fluorine in this compound activates the benzylic carbon for nucleophilic attack, enhancing reaction rates compared to electron-donating groups (e.g., -CH₃ in 4-methylbenzyl bromide) .
  • Steric Effects: Ortho-substituted analogs (e.g., 2-bromobenzyl bromide) exhibit reduced reactivity in alkylation due to steric hindrance, as seen in failed N-alkylation reactions with 2-aminophenylacetylene .

Reaction Efficiency and Selectivity

Huisgen Cycloaddition vs. N-Alkylation

  • This compound, along with 4-methylbenzyl bromide and 4-nitrobenzyl bromide, participates in Huisgen cycloaddition but fails to yield N-alkylated products in reactions with sterically hindered nucleophiles like 2-aminophenylacetylene. This limitation is attributed to steric clashes rather than electronic factors .
  • In contrast, less hindered alkylating agents (e.g., 1-bromobutane) successfully undergo N-alkylation under similar conditions .

Yields in Specific Reactions

  • Quaternary Ammonium Salt Formation : Reacting this compound with activated esters in acetonitrile yields quaternary ammonium salts at 87% efficiency, outperforming bulkier analogs like isobutyl bromide (10% yield) due to favorable steric compatibility .
  • Coumarin Synthesis: Substituted 3-benzylcoumarins synthesized using this compound show higher lipophilicity and metabolic stability compared to non-fluorinated derivatives, making them advantageous in drug design .

Market and Industrial Relevance

  • Dominance in Pharmaceuticals : Over 80% of this compound production is directed toward pharmaceutical intermediates, whereas 4-nitrobenzyl bromide finds niche use in agrochemicals due to its stronger electron-withdrawing properties .
  • Regional Production: China and India dominate synthesis due to cost-effective manufacturing, while Europe and North America focus on high-purity (>99%) grades for precision drug development .

Biological Activity

4-Fluorobenzyl bromide (C7_7H6_6BrF) is an organobromine compound recognized for its diverse applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H6_6BrF
  • Molecular Weight : 189.03 g/mol
  • Density : 1.54 g/cm³
  • Boiling Point : 177 °C

Biological Activity Overview

This compound exhibits significant biological activity, particularly in the context of drug development and synthesis. Its primary applications include:

  • Synthesis of Pharmaceuticals : Used as an intermediate in the preparation of various biologically active compounds.
  • Antimicrobial Activity : Exhibits properties that may inhibit the growth of certain pathogens.
  • Potential as a Cancer Therapeutic : Investigated for its role in targeting specific cancer pathways.

The biological mechanisms through which this compound exerts its effects can be summarized as follows:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can interact with various receptors, potentially altering cellular signaling pathways.
  • Antimicrobial Mechanisms : Its bromine and fluorine substituents enhance lipophilicity, facilitating membrane penetration and disrupting microbial cell integrity.

Study 1: Antimicrobial Properties

A study investigated the antimicrobial activity of several halogenated benzyl derivatives, including this compound. The results indicated that this compound showed notable effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

CompoundMIC (µg/mL)Target Organism
This compound32Staphylococcus aureus
Control (Penicillin)16Staphylococcus aureus

Study 2: Synthesis of Antiviral Agents

Another research effort focused on synthesizing purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. The study demonstrated that derivatives of this compound exhibited promising antiviral activity, with IC50 values indicating effective inhibition of viral replication.

CompoundIC50 (nM)Mechanism
Purine derivative with 4-FBBr50HIV integrase inhibition
Control (Zidovudine)25Reverse transcriptase

Safety and Handling

While exploring its biological applications, it is crucial to consider the safety profile of this compound:

  • Hazards : Causes severe skin burns and eye damage.
  • Safety Precautions : Use appropriate personal protective equipment (PPE) when handling this compound.

Q & A

Basic Research Questions

Q. What is the mechanistic role of 4-fluorobenzyl bromide in alkylation reactions, and how does its reactivity compare to non-fluorinated analogs?

this compound acts as an electrophilic alkylating agent, primarily via an SN2 mechanism , where the bromide is displaced by nucleophiles (e.g., amines, thiols, or oxygen-based nucleophiles). The fluorine substituent at the para position enhances the electrophilicity of the benzyl carbon due to its electron-withdrawing inductive effect, accelerating nucleophilic substitution compared to non-fluorinated benzyl bromides . However, steric hindrance from the benzyl group may reduce reactivity relative to smaller alkyl bromides.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • 19F NMR : The fluorine atom produces a distinct singlet at δ ≈ -113 ppm (referenced to CFCl3), useful for confirming fluorobenzyl group incorporation .
  • 1H NMR : The benzylic CH2 protons resonate as a singlet at δ ~4.5 ppm, while aromatic protons split into characteristic doublets (J ≈ 8–9 Hz) due to coupling with fluorine .
  • IR Spectroscopy : Absorptions at ~1651 cm⁻¹ (C=O, if applicable) and ~550–600 cm⁻¹ (C-Br stretch) validate functional groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes severe irritation) .
  • Ventilation : Employ fume hoods to avoid inhalation of vapors (irritant to respiratory tract).
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite; avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in nucleophilic substitutions with sterically hindered nucleophiles?

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.
  • Base Selection : Use mild bases (e.g., Cs2CO3 or K2CO3) to avoid elimination side reactions.
  • Temperature Control : Moderate heating (40–60°C) balances reaction rate and stability of intermediates .

Q. How should researchers address contradictory yield reports in alkylation reactions involving this compound?

Discrepancies in yields (e.g., 39% in pyrrole alkylation vs. 82% in imidazolium salt synthesis ) arise from:

  • Nucleophile Strength : Weak nucleophiles (e.g., pyrrole) require longer reaction times.
  • Purification Methods : Column chromatography with optimized solvent ratios (e.g., chloroform/hexane 4:1) improves recovery .
  • Moisture Sensitivity : Strict anhydrous conditions prevent hydrolysis of the bromide .

Q. What role does the 4-fluorobenzyl group play in enhancing the biological activity of synthesized compounds?

The fluorobenzyl moiety improves lipophilicity and metabolic stability in drug candidates. For example:

  • In σ1 receptor ligands, it enhances binding affinity through hydrophobic interactions .
  • In HIV integrase inhibitors, the fluorine atom modulates electronic properties to resist enzymatic degradation .

Q. How can researchers mitigate challenges in isolating unstable intermediates during multi-step syntheses using this compound?

  • In-Situ Trapping : Use scavengers (e.g., polymer-bound amines) to stabilize reactive intermediates.
  • Low-Temperature Workup : Quench reactions at 0–5°C to minimize decomposition.
  • Chromatography : Employ flash chromatography with gradient elution (e.g., hexane → ethyl acetate) for rapid purification .

Q. What strategies are effective for designing 4-fluorobenzyl derivatives with tailored electronic properties?

  • Electron-Withdrawing Substituents : Introduce nitro (-NO2) or cyano (-CN) groups at the meta position to further activate the benzyl carbon .
  • Ortho-Fluorination : Reduces steric hindrance while maintaining electronic effects, as seen in fluorinated benzyl viologens for electrochromic devices .

Q. How can side reactions (e.g., elimination or polymerization) be minimized during large-scale alkylation with this compound?

  • Dilute Conditions : Reduce concentration to <0.5 M to limit intermolecular reactions.
  • Catalytic Additives : Add KI (1–5 mol%) to enhance bromide displacement via the Finkelstein mechanism .
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive nucleophiles .

Q. What are the emerging applications of this compound in synthesizing fluorinated materials for energy storage or biomedical devices?

  • Electrochromic Materials : Fluorobenzyl viologens exhibit enhanced stability and redox reversibility in smart windows .
  • Enzyme Inhibitors : Fluorinated benzyl groups in imidazolium salts show potent inhibitory effects on metabolic enzymes (e.g., acetylcholinesterase) .

Properties

IUPAC Name

1-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNPLEPBDPJYRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060032
Record name 4-Fluorobenzyl bromide
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-46-1
Record name 4-Fluorobenzyl bromide
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Record name 4-Fluorobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-4-fluoro-
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Record name 4-Fluorobenzyl bromide
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Record name α-bromo-p-fluorotoluene
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Record name 4-FLUOROBENZYL BROMIDE
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Synthesis routes and methods I

Procedure details

A 300-ml flask was charged with 16.6 g of 4-fluorotoluene, 30.0 g of NBS, 0.5 g of benzoyl peroxide and 150 ml of carbon tetrachloride, and the mixture was refluxed for 2.0 hours. The reaction mixture was cooled to room temperature, and the formed precipitate was removed by filtration and the residual CCl4 solution was washed with dilute alkali and then with water, dried over Na2SO4, and evaporated under reduced pressure to give 28.8 g of crude 4-fluorobenzyl bromide.
Quantity
16.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1ccc(CN2CCC(c3cn(Cc4ccc(F)cc4)c4ccccc34)CC2)o1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The procedure described in Example 1 was performed using 0.2 g (1 mmol) of 3-piperidin-4-yl-1H-indole and 0.19 g (1.1 mmol) of 5-bromomethyl-furan-2-carboxylic acid ethyl ester. 0.08 g (0.22 mmol) of the crude, obtained as in step D, were then alkylated with 0.04 mL (0.33 mmol) of 4-fluorobenzyl bromide affording 0.031 g (32% yield) of 5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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